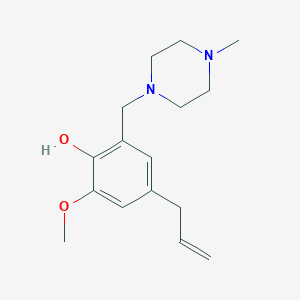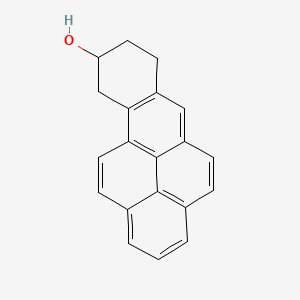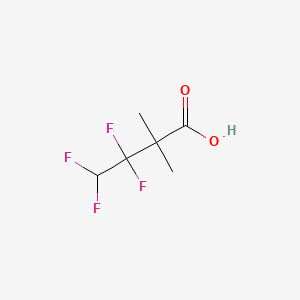
3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid: is a fluorinated organic compound with the molecular formula C₆H₈F₄O₂ It is characterized by the presence of four fluorine atoms and two methyl groups attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2,2-dimethylbutanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is used as a building block in the synthesis of complex organic molecules. Its fluorinated structure imparts unique properties to the resulting compounds, making them useful in various chemical reactions and processes.
Biology: In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its unique structure allows researchers to investigate how fluorine atoms influence the behavior and interactions of organic molecules in biological environments.
Medicine: The compound’s potential applications in medicine include the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature makes it suitable for applications requiring high chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 3,3,4,4-Tetrafluoro-2-methylbutanoic acid
- 3,3-Difluoro-2,2-dimethylbutanoic acid
- 2,2,3,3-Tetrafluorobutanediol
Comparison: 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid is unique due to the presence of four fluorine atoms and two methyl groups, which impart distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules
Propriétés
Numéro CAS |
144194-01-4 |
|---|---|
Formule moléculaire |
C6H8F4O2 |
Poids moléculaire |
188.12 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H8F4O2/c1-5(2,4(11)12)6(9,10)3(7)8/h3H,1-2H3,(H,11,12) |
Clé InChI |
CHVZSYHRXGEBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


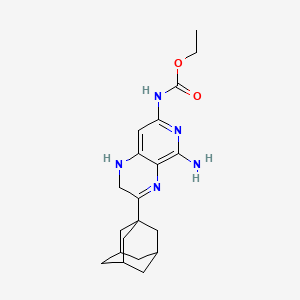
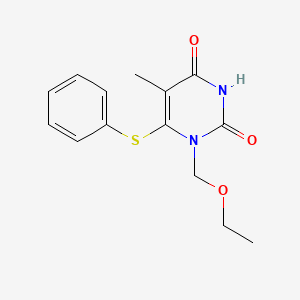
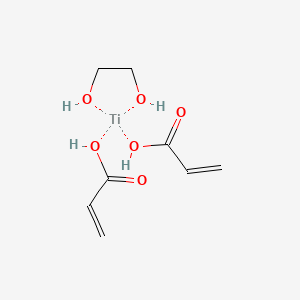
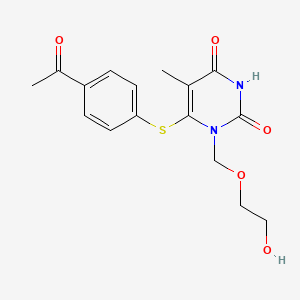
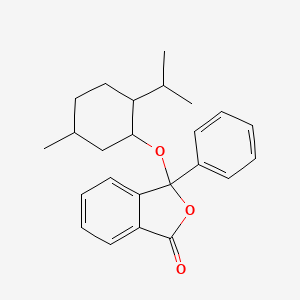


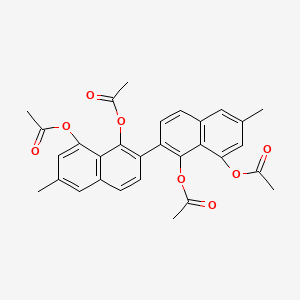
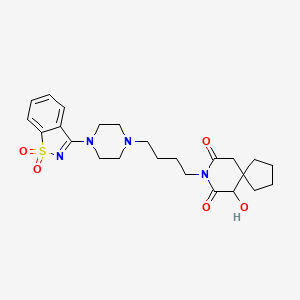
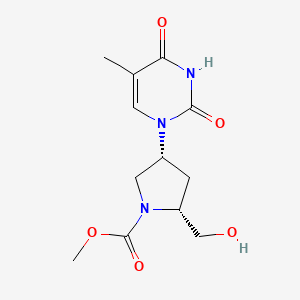

![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
